![molecular formula C8H13NO B13679852 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol](/img/structure/B13679852.png)
1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol
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Overview
Description
1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol is a unique chemical compound characterized by its bicyclic structure, which includes a nitrogen atom at one of the bridgeheads. This compound is part of the azabicyclo family, known for their strained ring systems that exhibit interesting chemical reactivity. The presence of the cyclopentanol moiety further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol typically involves the formation of the azabicyclo[1.1.0]butane core followed by the introduction of the cyclopentanol group. One common synthetic route includes the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide. This intermediate is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium, which can be further reacted to introduce the cyclopentanol group .
advancements in flow technology and other modern synthetic techniques may offer scalable methods for its production .
Chemical Reactions Analysis
1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol undergoes a variety of chemical reactions, primarily driven by the strain in its bicyclic ring system. Common reactions include:
Ring-Opening Reactions: The strained ring system can undergo nucleophilic addition reactions, leading to the formation of cyclobutanes or azetidines.
Substitution Reactions: The nitrogen atom in the azabicyclo[1.1.0]butane core can participate in substitution reactions, often facilitated by strong bases such as tert-butyl lithium.
Oxidation and Reduction: The cyclopentanol moiety can undergo typical alcohol oxidation and reduction reactions, forming corresponding ketones or alkanes.
Major products from these reactions include functionalized azetidines and cyclobutanes, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol is primarily related to its ability to undergo strain-releasing reactions. The nitrogen atom in the azabicyclo[1.1.0]butane core can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds and structures . The cyclopentanol group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol include other azabicyclo[1.1.0]butanes and cyclopentanol derivatives. Some notable examples are:
1-Azabicyclo[1.1.0]butane: Lacks the cyclopentanol group but shares the strained bicyclic core.
Cyclopentanol: A simpler compound without the azabicyclo structure, primarily used in different chemical contexts.
Functionalized Azetidines: Derived from azabicyclo[1.1.0]butanes, these compounds exhibit similar reactivity and applications.
The uniqueness of this compound lies in its combination of the strained azabicyclo core and the cyclopentanol group, offering a distinct set of chemical properties and reactivity .
Q & A
Q. What are the primary synthetic strategies for accessing 1-azabicyclo[1.1.0]butane (ABB) cores, and how can they be functionalized to yield derivatives like 1-(1-azabicyclo[1.1.0]butan-3-yl)cyclopentanol?
Level : Basic
Answer :
The synthesis of ABB derivatives typically involves strain-release methodologies. A key approach is the telescoped flow synthesis of lithiated ABB intermediates:
- Step 1 : Generate ABB via dehydrohalogenation of 2,3-dibromopropylamine precursors under flow conditions, enabling rapid lithiation at C3 using s-BuLi (0°C, 3 equiv.) .
- Step 2 : Functionalize the lithiated intermediate with carbonyl compounds (e.g., cyclopentanone) to introduce substituents. Subsequent reduction or quenching yields hydroxyl-containing derivatives like the target compound .
- Solvent Systems : Optimized reactions use tetrahydrofuran (THF) or toluene, balancing stability and reactivity of strained intermediates .
Table 1 : Key Reaction Parameters for ABB Functionalization
Parameter | Conditions | Yield Range | Reference |
---|---|---|---|
Lithiation Temp. | 0°C (flow system) | 70–85% | |
Trapping Agent | Aldehydes/Ketones | 60–75% | |
Solvent | THF, Toluene | – |
Q. How do strain-release mechanisms govern the reactivity of 1-azabicyclo[1.1.0]butanes in the synthesis of azetidines and spirocyclic systems?
Level : Advanced
Answer :
The high ring strain (~65 kcal/mol) in ABBs drives strain-release reactions, enabling:
- C3–N Bond Cleavage : Radical or ionic pathways open the bicyclic structure, forming azetidines. For example, photoredox-catalyzed single-electron oxidation generates radical cations that undergo [2π+2σ] cycloadditions .
- Spirocyclization : ABBs react with electrophiles (e.g., activated amides) to form spiroazetidines. The cyclopentanol moiety in the target compound may arise from trapping with cyclic ketones followed by stereoselective reduction .
- Methodological Insight : Computational studies (DFT) predict regioselectivity in bond cleavage, guiding experimental design to favor 1,3-disubstituted products .
Q. What analytical techniques are critical for characterizing this compound, particularly in resolving stereochemical and strain-related ambiguities?
Level : Basic
Answer :
- NMR Spectroscopy : 1H and 13C NMR identify strain-induced deshielding of bridgehead protons (δ ~3.5–4.5 ppm) and verify cyclopentanol substitution patterns .
- X-ray Crystallography : Resolves absolute stereochemistry and confirms bicyclic geometry, critical for structure-activity relationship (SAR) studies .
- IR Spectroscopy : Detects hydroxyl stretches (~3200–3600 cm−1) and strain-related ring vibrations .
Note : Batch-to-batch variability in strained systems necessitates rigorous purity checks via HPLC-MS .
Q. How can researchers address contradictions in reported synthetic yields of ABB derivatives, such as low efficiencies in electrophilic amination vs. high yields in flow-based methods?
Level : Advanced
Answer :
Discrepancies arise from reaction kinetics and intermediate stability:
- Electrophilic Amination : Traditional methods (e.g., NO+ addition to ABBs) suffer from poor yields (~1%) due to competing side reactions and instability of nitroso intermediates .
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, suppress decomposition, and enable precise control over lithiation-trapping sequences (yields >70%) .
- Mitigation Strategy : Replace batch reactors with microfluidic setups for sensitive intermediates. Use in-line analytics (e.g., FTIR) to monitor reaction progress .
Q. What computational tools and models are employed to predict the reactivity and regioselectivity of 1-azabicyclo[1.1.0]butanes in drug discovery contexts?
Level : Advanced
Answer :
- DFT Calculations : Model transition states for strain-release reactions, predicting favorability of C3–N vs. C1–N bond cleavage. For cyclopentanol derivatives, calculations prioritize pathways with lower activation energy (<20 kcal/mol) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories. Polar aprotic solvents (e.g., acetone) stabilize ionic intermediates, enhancing regioselectivity .
- Docking Studies : Evaluate azetidine-cyclopentanol hybrids for target binding, leveraging the 3D character of strained rings to improve pharmacokinetic profiles .
Q. How does the choice of solvent impact the stability and functionalization efficiency of 1-azabicyclo[1.1.0]butane intermediates?
Level : Basic
Answer :
- Protic Solvents (e.g., H2O) : Promote premature hydrolysis of lithiated intermediates, reducing yields. Avoid except in quench steps .
- Aprotic Solvents (e.g., THF, Toluene) : Stabilize organometallic species. THF enhances coordination with Li+, critical for regioselective trapping .
- Ketones (e.g., Acetone) : React competitively with electrophiles; use only after lithiation is complete .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
Level : Advanced
Answer :
- Intermediate Instability : ABB derivatives degrade under prolonged storage. Use telescoped reactions to minimize isolation steps .
- Exothermicity : Lithiation and strain-release steps are highly exothermic. Flow reactors mitigate thermal runaway risks .
- Purification : Chromatography struggles with polar hydroxylated products. Switch to crystallization (e.g., using ethanol/water mixtures) .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(1-azabicyclo[1.1.0]butan-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H13NO/c10-8(3-1-2-4-8)7-5-9(7)6-7/h10H,1-6H2 |
InChI Key |
GIRPYXGBHUYVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C23CN2C3)O |
Origin of Product |
United States |
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